molecular formula C15H10F3N B8368312 1-[3-(Trifluoromethyl)phenyl]-1H-indole

1-[3-(Trifluoromethyl)phenyl]-1H-indole

Cat. No.: B8368312
M. Wt: 261.24 g/mol
InChI Key: AWYGNUKKUOCHRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(Trifluoromethyl)phenyl]-1H-indole is a useful research compound. Its molecular formula is C15H10F3N and its molecular weight is 261.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H10F3N

Molecular Weight

261.24 g/mol

IUPAC Name

1-[3-(trifluoromethyl)phenyl]indole

InChI

InChI=1S/C15H10F3N/c16-15(17,18)12-5-3-6-13(10-12)19-9-8-11-4-1-2-7-14(11)19/h1-10H

InChI Key

AWYGNUKKUOCHRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a mixture of 4-bromoindole (3.00 g, 15.3 mmol), and 3-trifluoromethylphenylboronic acid (2.91 g, 15.3 mmol) in THF (52 mL)) were added Palladium catalyst Pd(PPh3)4 (530 mg, 0.46 mmol) and the freshly prepared sodium hydroxide solution (1.84 g, 45.9 mmol in 21 mL water). The system was degassed and then charged with nitrogen. The degas procedure was repeated for three times. The mixture was stirred under nitrogen at 75° C. oil bath for 16 hours. TLC showed the completion of the coupling reaction. The mixture was cooled to room temperature, diluted with ethyl acetate, and separated from water layer. The ethyl acetate solution was washed by brine, dried over Na2SO4, and concentrated. The crude product was purified by a silica gel column eluting with hexanes—EtOAc (9:1) to provide 3.55 g (89%) of the product 4-(3-trifluoromethyl-phenyl)-1H-indole.
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3 g
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2.91 g
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52 mL
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21 mL
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530 mg
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Yield
89%

Synthesis routes and methods III

Procedure details

Prepared by Procedure C and Scheme O using 1H-indole and 1-iodo-3-(trifluoromethyl)benzene: ESMS m/e: 262.0 (M+H)+.
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